molecular formula C22H24FN3OS B1682379 Timiperone CAS No. 57648-21-2

Timiperone

Cat. No. B1682379
CAS RN: 57648-21-2
M. Wt: 397.5 g/mol
InChI Key: YDLQKLWVKKFPII-UHFFFAOYSA-N
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Description

Timiperone is a typical antipsychotic of the butyrophenone class which is marketed in Japan for the treatment of schizophrenia . It is similar in chemical structure to benperidol, but has a thiourea group instead of a urea group .


Synthesis Analysis

Timiperone is similar in chemical structure to benperidol, but has a thiourea group instead of a urea group . It was synthesized as a neuroleptic agent .


Molecular Structure Analysis

The molecular formula of Timiperone is C22H24FN3OS . It has a strong affinity for cerebral dopamine D2 receptor .


Chemical Reactions Analysis

Timiperone is a butyrophenone derivative which has neuroleptic activity . It has a strong affinity for cerebral dopamine D2 receptor .


Physical And Chemical Properties Analysis

Timiperone has a molecular weight of 397.509 Da . Its density is 1.31 g/cm3, and it has a boiling point of 560.8ºC at 760 mmHg .

Scientific Research Applications

1. Efficacy in Schizophrenia Treatment

Timiperone, a new butyrophenone derivative, has been extensively studied for its efficacy in treating schizophrenia. Multiple studies have compared Timiperone with other antipsychotics like clocapramine and haloperidol. It has been observed that Timiperone is either superior or equivalent to these drugs in treating both positive and negative symptoms of chronic schizophrenia, particularly in improving delusions, hallucinations, and disturbances of self-consciousness. Moreover, Timiperone has shown fewer tendencies for dyskinesia, insomnia, constipation, and nausea compared to clocapramine, making it a potentially safer option (Nakazawa et al., 1983), (Kariya et al., 1983), (Takahashi et al., 1982).

2. Interaction with Dopamine Receptors

Research has demonstrated that Timiperone has a significant affinity for dopamine receptors in the rat corpus striatum, which is notably higher than other antipsychotics like haloperidol and chlorpromazine. This affinity is specific to antipsychotic drugs and not observed with other drug types like diazepam. Moreover, Timiperone's potent antipsychotic activity is attributed to the blockade of cerebral dopamine receptors (Tachizawa et al., 1979).

3. Impact on Sleep-Wakefulness Cycle

Studies on cats have shown that Timiperone significantly affects the sleep-wakefulness cycle. It increases the slow-wave sleep time while decreasing the paradoxical sleep time. The onset of the first period of paradoxical sleep is delayed after Timiperone administration, suggesting its potential role in modulating sleep mechanisms possibly through the neurological control of the cerebral dopaminergic system (Tanaka et al., 1985).

4. Metabolic Disposition and Metabolism

The metabolic disposition and metabolism of Timiperone have been examined across different species, revealing its high tissue affinity and specific metabolic pathways. The drug is metabolized primarily through N-dealkylation and the reduction of the butyrophenone sidechain, forming specific metabolites. These studies are crucial for understanding the pharmacokinetics and potential tissue-specific effects of Timiperone (Tachizawa et al., 1981).

5. EEG Synchronizing Effects

Timiperone has been observed to produce EEG synchronizing effects. It induces a weak inhibition of EEG arousal response and selectively suppresses the activation of neocortical EEG in response to stimulation. These findings highlight Timiperone's impact on brain activity, potentially influencing consciousness levels and the sleep-wakefulness cycle (Tanaka et al., 1984).

6. Antiemetic Effects

Timiperone has shown a strong antiemetic effect, particularly against cisplatin-induced emesis. When combined with methylprednisolone, Timiperone effectively reduces vomiting with fewer adverse effects, making it a valuable drug in the antiemetic therapy, especially in chemotherapy-induced nausea and vomiting (Tsujii et al., 1988).

Safety And Hazards

The safety data sheet for Timiperone indicates that it has certain hazards, but the specific details are not provided .

Future Directions

Timiperone has been identified as a potential inhibitor of SIRT1 (Sirtuin 1), a critical protein involved in various cellular processes and disease pathways . This suggests that Timiperone could have future applications in tackling complex diseases such as cancer, neurodegenerative disorders, and metabolic syndromes .

properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLQKLWVKKFPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023673
Record name Timiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Timiperone

CAS RN

57648-21-2
Record name Timiperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57648-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Timiperone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057648212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Timiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Timiperone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIMIPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/626DQ7N19L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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